Carmine

説明

Carmine, also known as cochineal, cochineal extract, crimson lake, or carmine lake, is a bright-red pigment obtained from the aluminium complex derived from carminic acid . It is derived from the bodies of dead female insects such as Kermes vermilio and cochineal . It is used as a food color in products like yogurt, candy, gelatin, meat, and beverages .

Synthesis Analysis

Carmine is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale and certain Porphyrophora species . A new and inexpensive polymer nanomaterial consisting of polyacrylamide and carmine (PAM-CR) was synthesized to provide selective extraction of aluminum and chromium from vegetable samples .Molecular Structure Analysis

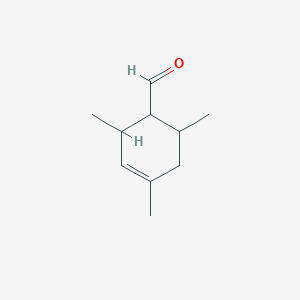

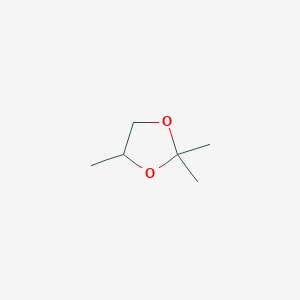

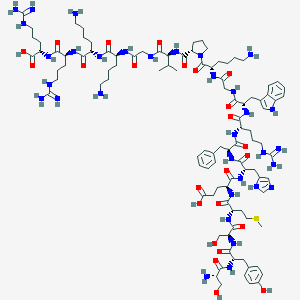

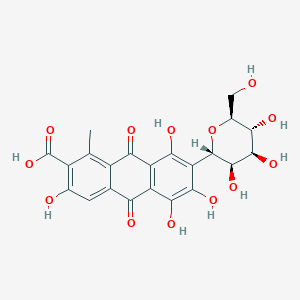

Carminic acid, the main component of Carmine, is a naturally occurring organic molecule. Its structure consists of 9,10-anthraquinone-2-carboxylic acid decorated with a methyl group, a glucopyranose, and four hydroxyls .Chemical Reactions Analysis

In the presence of concentrated sulfuric acid, boron exists as the cation B3+. The cation complexes to the carmine indicator causing the solution to change color from red to blue .Physical And Chemical Properties Analysis

Carmine is a red powder that is odorless. It is soluble in alkali solutions and ethyl alcohol, slightly soluble in hot water, and insoluble in dilute acids and cold water .科学的研究の応用

Textile Industry

Carmine, also known as Indigo Carmine, is one of the most used dyes in the textile industry, especially for dyeing denim . It is characterized by its capacity of absorbing light radiation in the visible spectrum and then reflecting the complementary colors . This makes it resistant to fading upon exposure to different environmental factors, such as water, light, oxidizing agents, and microbial attack .

Food Industry

Carmine is widely used in the food industry. It is found in many foods, and the maximum permitted level is 500 mg/kg . However, the color of Carmine can be significantly affected by certain food ingredients and additives . For instance, the color of Carmine was changed to yellow by 0.01%-1% sodium nitrite .

Medicine

Carmine has impressive applicability in diagnostic methods and surgical procedures, such as in gynecological and urological surgeries and microsurgery . It is also used as a diagnostic agent .

Cosmetic Industry

Carmine is also used in the cosmetic industry due to its color properties . It provides a permanent color that can resist fading upon exposure to different environmental factors .

Pharmaceutical Industry

Carmine is used in the pharmaceutical industry as well . However, it is reported that Carmine is toxic for humans and can cause various pathologies, such as hypertension, hypotension, skin irritations, or gastrointestinal disorders .

Environmental Pollution

Carmine is also a concern for environmental pollution. More studies are needed to determine the concentrations of Carmine in wastewater and to find the most effective and affordable methods of removing the dye from wastewater .

Genetic Engineering

Scientists are exploring genetic engineering to produce carminic acid in what they hope could be a cheaper, faster and more sustainable way . The efforts, though experimental right now, could also appease those who want non-animal sources of the colorants in their foods .

Paint Industry

Carmine has been used in paints, like those used by Raphael on his Portrait of a Cardinal . The attractive red pigment from the bugs was often used to dye textiles such as wool and velvet .

Historical Significance

The story of carminic acid traces back thousands of years to bright red Phoenician garments colored by a crushed scale insect of the Kermes genus . Hues harvested from the bug’s cousin from the Americas, Dactylopius coccus, graced scarlet goods during the reigns of the Mayan and Aztec empires .

Environmental Concern

Carmine is a concern for environmental pollution. More studies are needed to determine the concentrations of Carmine in wastewater and to find the most effective and affordable methods of removing the dye from wastewater .

Plastic, Rubber, and Paper Industry

Dyes, including Carmine, have been intensively used in various fields, such as the plastic, rubber, and paper industry .

Architecture

Carmine has also been used in architecture due to its deep-red color .

将来の方向性

There is ongoing research into the use of Carmine in various fields. For instance, there is interest in its use in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) children . Additionally, research is being conducted on the environmental pollution caused by Carmine and its toxicity testing .

特性

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-BOZRTPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

B Rose liquid | |

CAS RN |

1390-65-4 | |

| Record name | Carmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。